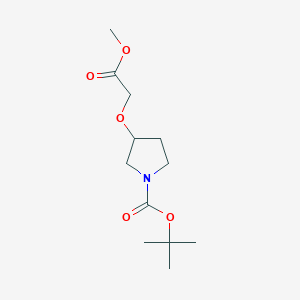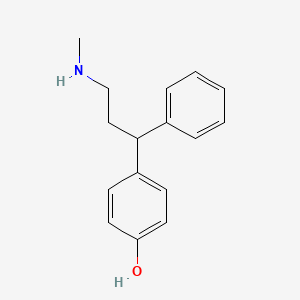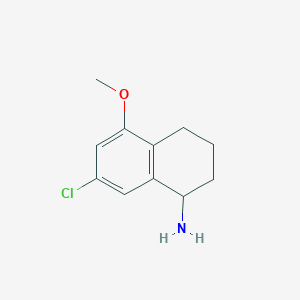![molecular formula C10H10ClNO B12972244 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one is a heterocyclic compound that features a seven-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a serotonin receptor agonist.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one can be achieved through various synthetic routes. One common method involves the reaction of chloro-phenethylamine with 2-chloropropionyl chloride, followed by Friedel-Crafts alkylation and reductive splitting . Another method uses ethanol chlorobenzene as the starting material, involving bromide replacement, Friedel-Crafts alkylation, and subsequent reduction .
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials and cost-effective reagents. For example, the use of chlorine acid as a starting material, followed by condensation with isopropyl amine, reduction, and Friedel-Crafts alkylation, is a common industrial approach .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly as a serotonin receptor agonist.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one involves its interaction with serotonin receptors. Specifically, it acts as a selective serotonin 5-HT2C receptor agonist, which plays a role in regulating appetite and satiety. This interaction leads to the activation of downstream signaling pathways that influence feeding behavior and energy balance .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one include:
Lorcaserin: A selective serotonin 5-HT2C receptor agonist used for the treatment of obesity.
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Another compound with similar structural features and pharmacological properties.
Uniqueness
What sets this compound apart is its specific substitution pattern and its potential for selective serotonin receptor modulation. This makes it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H10ClNO |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
7-chloro-1,2,3,4-tetrahydro-3-benzazepin-5-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-2-1-7-3-4-12-6-10(13)9(7)5-8/h1-2,5,12H,3-4,6H2 |
Clave InChI |
VGBOINATZGEHSO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(=O)C2=C1C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


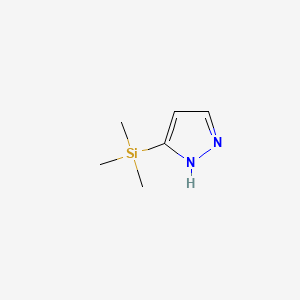

![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)

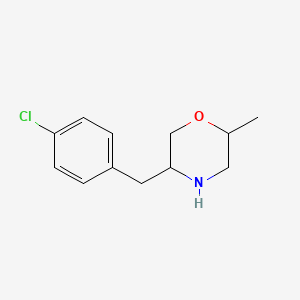
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)



